molecular formula C10H8BrFO B2468262 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 925442-95-1

7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B2468262
CAS RN: 925442-95-1
M. Wt: 243.075
InChI Key: ADWRVJDWLNIINO-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 7-Bf-3,4-DHN, is a highly reactive organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that has a melting point of 84 °C and a boiling point of 175 °C. 7-Bf-3,4-DHN is a versatile compound that can be used for a number of different purposes, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the production of specialty chemicals. In addition, 7-Bf-3,4-DHN is used in the production of specialty polymers and in the synthesis of complex natural products.

Scientific Research Applications

Metabolic Oxidation Path Verification

7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has been used to understand the metabolic oxidation paths in certain pharmaceutical compounds. For instance, its derivatives were synthesized to verify the structures of metabolites proposed in a clinical ADME study of the CRTh2 antagonist Setipiprant (Risch et al., 2015).

Design of Pan-RAR Agonists

The compound has been utilized in the design and synthesis of potential pan-RAR (retinoic acid receptor) agonists. For example, in the synthesis of compounds designed based on an existing pan-RAR agonist, BMS493 (Das, Tang, & Evans, 2012).

Alpha-Phenylation of Carbonyl Compounds

It has been involved in the study of efficient alpha-phenylation of carbonyl compounds using organobismuth compounds, contributing to the development of new reagents and methods in organic synthesis (Ooi, Goto, & Maruoka, 2003).

Asymmetric Synthesis of Monofluorinated Derivatives

The compound has also been used in the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene and 1,3-amino alcohol derivatives, indicating its utility in creating enantioenriched structures (Lázaro et al., 2016).

One-Pot Synthesis Methods

In another application, the compound was used in the novel and efficient one-pot synthesis of substituted 3,4-dihydronaphthalen-1(2H)-ones, highlighting its role in simplifying synthetic procedures (Liu et al., 2012).

Regioselective Iodination

The compound's derivatives have been used in studies involving the regioselective iodination of carbonyl compounds, contributing to advancements in selective chemical modifications (Jereb, Stavber, & Zupan, 2003).

properties

IUPAC Name

7-bromo-5-fluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWRVJDWLNIINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2F)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Synthesis routes and methods

Procedure details

To a solution of 4-(4-bromo-2-fluoro-phenyl)-butyric acid (0.625 g, 2.154 mmol) and DMF (0.0084 g, 0.108 mmol) in dichloromethane (10 mL) is added oxalyl chloride (0.558 g, 4.309 mmol). The mixture is stirred for 30 min and concentrated in vacuo at room temperature to give a yellow oil, which is re-dissolved in dichloromethane (20 mL) and added dropwise to aluminum chloride (0.402 g, 3.016 mmol) in dichloromethane (20 mL). The mixture is refluxed for 3.5 hours, and then poured into ice-water. The resulting mixture is extracted twice with diethyl ether. The organic phases are combined, washed with saturated aqueous NaHCO3, dried over MgSO4, filtered through a cotton plug, and concentrated. The resulting residue is purified by silica gel flash chromatography (hexanes-ethyl acetate, 19:1 to 9:1) to afford 7-bromo-5-fluoro-3,4-dihydro-2H-naphthalen-1-one; 1H NMR (400 MHz, CDCl3) δ ppm 2.13-2.19 (m, 2 H), 2.67 (t, J=6.6 Hz, 2 H), 2.90 (t, J=6.2 Hz, 2 H), 7.40 (dd, J=8.5, 1.9 Hz, 1 H), 7.98 (s, 1 H).
Quantity
0.625 g
Type
reactant
Reaction Step One
Name
Quantity
0.0084 g
Type
reactant
Reaction Step One
Quantity
0.558 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.402 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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